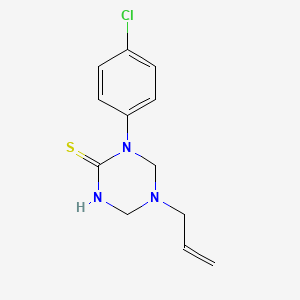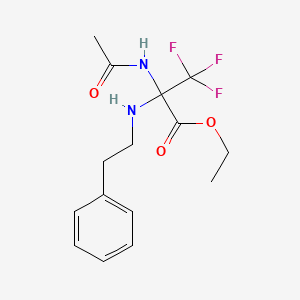![molecular formula C15H14N4O2 B11470683 1-[2-(2-methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11470683.png)
1-[2-(2-methoxyphenoxy)phenyl]-5-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring substituted with a methoxyphenoxy group
Preparation Methods
The synthesis of 1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of the methoxyphenoxy intermediate. This intermediate is then subjected to a series of reactions to introduce the tetrazole ring. Common synthetic routes include:
Nucleophilic substitution: reactions where the methoxyphenoxy group is introduced.
Cyclization: reactions to form the tetrazole ring under controlled conditions, often using azide sources and catalysts. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted under specific conditions, using reagents such as halogens or nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also features a methoxyphenoxy group but differs in its core structure.
2-(2-methoxyphenoxy)-1-phenylethanol: Another compound with a methoxyphenoxy group, but with different functional groups and reactivity. The uniqueness of 1-[2-(2-METHOXYPHENOXY)PHENYL]-5-METHYL-1H-1,2,3,4-TETRAZOLE lies in its tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)phenyl]-5-methyltetrazole |
InChI |
InChI=1S/C15H14N4O2/c1-11-16-17-18-19(11)12-7-3-4-8-13(12)21-15-10-6-5-9-14(15)20-2/h3-10H,1-2H3 |
InChI Key |
UKJNFDZCWQKJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11470600.png)

![3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11470610.png)
![6-[(3,4-Dimethoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11470616.png)
![1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11470619.png)
![4-[(3-Fluorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline](/img/structure/B11470624.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11470630.png)
![1-(2,4-dichlorobenzyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11470644.png)
![ethyl 4-[6-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate](/img/structure/B11470667.png)
![4-{Acetyl[(4-chlorophenyl)sulfonyl]amino}-3-methylphenyl acetate](/img/structure/B11470672.png)


![3-(5-Butylthiophen-2-yl)-6-pentyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11470693.png)
![Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B11470694.png)
